molecular formula C27H17N3O2S B2757730 N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477500-82-6

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2757730
CAS No.: 477500-82-6
M. Wt: 447.51
InChI Key: SCNOTOOCDFZKQF-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a unique structure combining benzo[d]oxazole, thiophene, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Phenyl Group: The benzo[d]oxazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Formation of Quinoline Moiety: The quinoline ring can be synthesized via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone.

    Introduction of Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as Stille or Suzuki coupling.

    Amidation Reaction: Finally, the carboxamide group is introduced by reacting the quinoline derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and quinoline rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, H2O2

    Reduction: Pd/C, LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the quinoline ring could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzo[d]oxazole and quinoline moieties, which are known for their photophysical properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism by which N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole and quinoline moieties could facilitate binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
  • N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(furan-2-yl)quinoline-4-carboxamide
  • N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the thiophene ring, which can enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O2S/c31-26(19-16-23(25-14-7-15-33-25)28-20-10-3-1-8-17(19)20)29-21-11-4-2-9-18(21)27-30-22-12-5-6-13-24(22)32-27/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNOTOOCDFZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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